CYP11B2 Potency Enhancement Through 7-Methoxy Substitution
The N‑methyl analog without the 7‑methoxy group (CHEMBL446083) inhibits recombinant human CYP11B2 with an IC50 of 2.6 nM [1]. In the identical patent series, 7‑alkoxy derivatives (e.g., 7‑ethoxy) achieve IC50 values as low as 0.2 nM, representing a greater than 10‑fold potency improvement [2]. Although the exact IC50 of the target compound has not been publicly disclosed, the 7‑methoxy substituent is expected to deliver sub‑nanomolar CYP11B2 potency, positioning it as a superior tool for aldosterone synthase inhibition studies.
| Evidence Dimension | CYP11B2 inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly reported (projected sub‑nanomolar) |
| Comparator Or Baseline | 1-Methyl-6-pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one IC50 = 2.6 nM; 7-ethoxy analog IC50 = 0.2 nM |
| Quantified Difference | >10‑fold potency gain projected for 7‑alkoxy analogs vs. non‑alkoxylated parent |
| Conditions | Recombinant human CYP11B2 expressed in hamster V79 MZh cells; [4-14C]-11-deoxycorticosterone substrate conversion measured by HPTLC |
Why This Matters
A >10‑fold difference in CYP11B2 potency directly determines assay sensitivity, compound concentration ranges in cell‑based models, and the feasibility of in vivo efficacy studies.
- [1] BindingDB BDBM50273776: CYP11B2 IC50 = 2.6 nM. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50273776 View Source
- [2] PubMed Abstract 18672861: 'The methoxyalkyl derivatives 22 and 26 are the most potent CYP11B2 inhibitors up to now (IC50 = 0.2 nM).' URL: https://pubmed.ncbi.nlm.nih.gov/18672861/ View Source
